molecular formula C11H15NNaO8S B12430608 Methocarbamol-O-sulfate-d5 (sodium salt)

Methocarbamol-O-sulfate-d5 (sodium salt)

Cat. No.: B12430608
M. Wt: 349.33 g/mol
InChI Key: JKLDEIHMBMAQBK-ADIOSLTNSA-N
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Description

Methocarbamol-O-sulfate-d5 (sodium salt) is a stable isotopically labeled derivative of methocarbamol, specifically designed for use in proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methocarbamol-O-sulfate-d5 (sodium salt) involves the deuteration of methocarbamol, followed by the introduction of a sulfate group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuteration and sulfation can be applied.

Industrial Production Methods

Industrial production of Methocarbamol-O-sulfate-d5 (sodium salt) would likely involve large-scale deuteration and sulfation processes, utilizing specialized equipment to ensure high purity and yield. The exact methods are proprietary and specific to the manufacturer .

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 (sodium salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Methocarbamol-O-sulfate-d5 (sodium salt) is primarily used in proteomics research. Its stable isotopic labeling allows for precise quantification and analysis of proteins in complex biological samples. The compound is also used in studies involving metabolic pathways, drug metabolism, and pharmacokinetics .

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 (sodium salt) is not well-documented. as a derivative of methocarbamol, it may share similar properties. Methocarbamol is known to act as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . The exact molecular targets and pathways involved in the action of Methocarbamol-O-sulfate-d5 (sodium salt) remain to be elucidated.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: The parent compound, used as a muscle relaxant.

    Methocarbamol-O-sulfate: The non-deuterated version of the compound.

    Methocarbamol-O-sulfate-d3: Another isotopically labeled derivative with different deuteration.

Uniqueness

Methocarbamol-O-sulfate-d5 (sodium salt) is unique due to its specific isotopic labeling, which provides advantages in proteomics research by allowing for more accurate and sensitive detection and quantification of proteins .

Properties

Molecular Formula

C11H15NNaO8S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/i6D2,7D2,8D;

InChI Key

JKLDEIHMBMAQBK-ADIOSLTNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)O)OC1=CC=CC=C1OC.[Na]

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)O.[Na]

Origin of Product

United States

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